3-Amino-2-bromobenzoic acid;hydrochloride
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Overview
Description
3-Amino-2-bromobenzoic acid;hydrochloride is a chemical compound with the molecular formula C7H6BrNO2·HCl. It is a derivative of benzoic acid, where the amino group is positioned at the third carbon and the bromine atom at the second carbon of the benzene ring. This compound is often used in various chemical reactions and research applications due to its unique properties.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the synthesis of more complex molecules, suggesting that its targets could be varied depending on the specific context of its use .
Mode of Action
Compounds like this are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the compound may act as a boron reagent, participating in the formation of carbon-carbon bonds .
Biochemical Pathways
As a potential participant in suzuki–miyaura cross-coupling reactions, it could be involved in the synthesis of various organic compounds .
Result of Action
As a potential participant in suzuki–miyaura cross-coupling reactions, it could contribute to the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-bromobenzoic acid;hydrochloride typically involves the bromination of 3-aminobenzoic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the second position of the benzene ring. The reaction can be represented as follows:
3-Aminobenzoic acid+Br2→3-Amino-2-bromobenzoic acid
The resulting 3-Amino-2-bromobenzoic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-bromobenzoic acid;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Amino-2-bromobenzoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-bromobenzoic acid
- 3-Amino-2-chlorobenzoic acid
- 2-Amino-5-bromobenzoic acid
- 4-Amino-3-bromobenzoic acid
Uniqueness
3-Amino-2-bromobenzoic acid;hydrochloride is unique due to the specific positioning of the amino and bromine groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
3-amino-2-bromobenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2.ClH/c8-6-4(7(10)11)2-1-3-5(6)9;/h1-3H,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKPAEAJGBCGQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Br)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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